molecular formula C17H15N3O5S B2568170 N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 886930-93-4

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2568170
CAS No.: 886930-93-4
M. Wt: 373.38
InChI Key: TXADIHFDLIMSPG-UHFFFAOYSA-N
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Description

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Chemical Reactions Analysis

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can be compared with other oxadiazole derivatives, such as:

  • N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
  • 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones

These compounds share similar structural features but may differ in their biological activities and applications. The unique properties of this compound, such as its specific substituents and functional groups, contribute to its distinct biological and chemical properties .

Properties

IUPAC Name

2-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-14-9-4-3-8-13(14)15(21)18-17-20-19-16(25-17)11-6-5-7-12(10-11)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXADIHFDLIMSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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